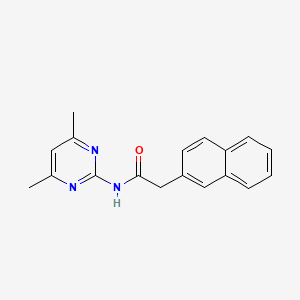
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a heterocyclic compound that contains a pyrrolidine ring and a thiadiazole ring.
Mecanismo De Acción
The mechanism of action of N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. It has also been reported to exhibit antibacterial activity by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. It has also been reported to exhibit antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide in lab experiments include its potential applications in drug development and its ability to exhibit various biological activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are various future directions for the research on N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide. These include further studies to fully understand its mechanism of action, the development of new drugs based on this compound, and the investigation of its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in research. The synthesis of this compound has been reported in various research papers. It has been extensively studied for its potential applications in scientific research, including its antimicrobial, antitumor, and anti-inflammatory properties. The mechanism of action of this compound is not fully understood, but it has been reported to inhibit the growth of cancer cells and exhibit antibacterial activity. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Métodos De Síntesis
The synthesis of N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide involves the condensation of 4-methoxybenzoyl chloride with thiosemicarbazide to form 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine. The resulting compound is then reacted with pyrrolidine-2-carboxylic acid to form N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide. The synthesis of this compound has been reported in various research papers.
Aplicaciones Científicas De Investigación
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound has been used as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-20-10-6-4-9(5-7-10)13-17-18-14(21-13)16-12(19)11-3-2-8-15-11/h4-7,11,15H,2-3,8H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVNYQCEZKHKPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-YL)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)









![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)
